1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine
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Overview
Description
1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with a 2,4-difluorophenylmethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine typically involves the reaction of 2,4-difluorobenzyl chloride with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, using reagents like alkyl halides or sulfonyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring or aromatic ring .
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antifungal or antiviral properties.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.
Industrial Chemistry: It is utilized in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine: This compound features a pyrazole ring instead of a piperazine ring and has similar functional groups.
2,4-Difluorobenzylamine: This compound lacks the piperazine ring but contains the same 2,4-difluorophenylmethyl group.
1-(1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone: This compound has a pyrazole ring and an ethanone group, differing from the piperazine structure.
Uniqueness
1-[(2,4-Difluorophenyl)methyl]-4-ethylpiperazine is unique due to its specific combination of a piperazine ring with a 2,4-difluorophenylmethyl group and an ethyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAZUXBWGYOEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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